1-methyl-2-(3-morpholin-4-yl-3-oxopropyl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole
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Description
1-methyl-2-(3-morpholin-4-yl-3-oxopropyl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.16747650 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzimidazole derivatives, including compounds similar to 1-methyl-2-(3-morpholin-4-yl-3-oxopropyl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole, highlights their diverse chemical properties and potential applications in scientific research. These compounds are synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, the synthesis of benzimidazole derivatives with morpholine and pyrrolidine groups has been explored to understand their chemical behavior and potential biological activities (H. Burch & R. M. Herbst, 1966; Y. K. Yoon et al., 2012).
Biological and Pharmacological Activities
Benzimidazole derivatives have been extensively studied for their potential biological and pharmacological activities. Research has identified these compounds' roles in inhibiting proliferation in various cancer cell lines, indicating their potential as anticancer agents (A. Nowicka et al., 2015). Moreover, their application in designing glucosidase inhibitors with antioxidant activity has been investigated, showcasing their potential in treating metabolic disorders (M. Özil et al., 2018).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory properties of benzimidazole derivatives have been a significant focus of research. Studies have shown these compounds' effectiveness against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer, presenting a novel approach to treating bacterial infections (D. Carcanague et al., 2002). Additionally, their anti-inflammatory activity has been demonstrated in various models, suggesting their potential in developing new anti-inflammatory drugs (Ankita Rathore et al., 2017).
Properties
IUPAC Name |
3-(1-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-yl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-21-17-5-4-15(28(25,26)23-8-2-3-9-23)14-16(17)20-18(21)6-7-19(24)22-10-12-27-13-11-22/h4-5,14H,2-3,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATOZTPALOQPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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